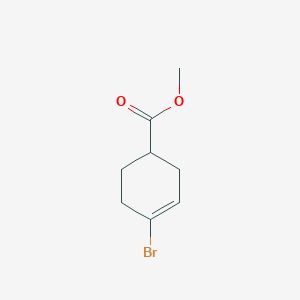

Methyl 4-bromocyclohex-3-ene-1-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Methyl 4-bromocyclohex-3-ene-1-carboxylate is an organic compound with the molecular formula C8H11BrO2. It is a brominated derivative of cyclohexene carboxylate, characterized by the presence of a bromine atom at the 4-position and a methyl ester group at the 1-position. This compound is of interest in various fields of chemical research due to its unique structural features and reactivity.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Methyl 4-bromocyclohex-3-ene-1-carboxylate can be synthesized through several methods. One common approach involves the bromination of methyl cyclohex-3-ene-1-carboxylate. The reaction typically employs bromine (Br2) as the brominating agent in the presence of a solvent such as dichloromethane (CH2Cl2) under controlled temperature conditions. The reaction proceeds via electrophilic addition, where the bromine molecule adds across the double bond of the cyclohexene ring, resulting in the formation of the brominated product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can enhance the yield and purity of the product. Additionally, purification techniques like distillation and recrystallization are employed to obtain the desired compound in high purity.

Análisis De Reacciones Químicas

Types of Reactions

Methyl 4-bromocyclohex-3-ene-1-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as hydroxide ions (OH-) or amines (NH2-), leading to the formation of substituted derivatives.

Reduction Reactions: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) to yield the corresponding cyclohexane derivative.

Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) can oxidize the compound to form carboxylic acids or other

Actividad Biológica

Methyl 4-bromocyclohex-3-ene-1-carboxylate is a compound of significant interest in organic chemistry and medicinal research due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, and applications in various fields, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound has the following chemical structure:

- Molecular Formula : C₈H₉BrO₂

- Molecular Weight : 217.06 g/mol

- CAS Number : 1820674-25-6

The compound features a cyclohexene ring with a bromine substituent and an ester functional group, which contributes to its reactivity in various chemical transformations.

Antimicrobial Properties

Recent studies have indicated that this compound exhibits antimicrobial properties. In vitro assays demonstrated effectiveness against several bacterial strains, including:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These findings suggest that the compound may serve as a potential lead in the development of new antimicrobial agents.

Anticancer Activity

In addition to its antimicrobial properties, this compound has shown promise in anticancer research. A study conducted on human leukemia cell lines revealed that the compound induces apoptosis through the activation of caspase pathways. The results are summarized in the following table:

| Cell Line | IC₅₀ (µM) | Mechanism of Action |

|---|---|---|

| HL-60 (human leukemia) | 15 | Caspase activation |

| K562 (chronic myeloid) | 20 | DNA fragmentation |

These results highlight the compound's potential as an anticancer agent, warranting further investigation into its mechanisms and efficacy.

Synthesis and Chemical Transformations

This compound can be synthesized through various methods, including:

- Diels-Alder Reaction : Utilizing cyclopentadiene and a suitable dienophile.

- Electrophilic Bromination : Bromination of cyclohexene followed by esterification.

These synthetic routes allow for the modification of the compound to enhance its biological activity or to create derivatives with improved properties.

Case Study 1: Antimicrobial Screening

In a study published in The Journal of Organic Chemistry, researchers evaluated the antimicrobial activity of this compound against clinical isolates of bacteria. The compound was found to inhibit biofilm formation, an important factor in chronic infections.

Case Study 2: Anticancer Mechanisms

A recent dissertation from the University of Bristol investigated the anticancer effects of this compound on various cancer cell lines. The study concluded that the compound's ability to induce apoptosis could be linked to its structural features, which facilitate interactions with cellular targets involved in cell survival pathways.

Propiedades

IUPAC Name |

methyl 4-bromocyclohex-3-ene-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11BrO2/c1-11-8(10)6-2-4-7(9)5-3-6/h4,6H,2-3,5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMRKRCWRLAOLRS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCC(=CC1)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11BrO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.08 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.